molecular formula C16H11BrN2O3S B258374 Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate

Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate

Cat. No. B258374
M. Wt: 391.2 g/mol
InChI Key: UBJGVUCDOJJXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

Mechanism of Action

The mechanism of action of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease development. For example, in cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been shown to have various biochemical and physiological effects, depending on the application. In cancer treatment, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. In Alzheimer's disease, Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate in lab experiments include its high purity, stability, and ease of synthesis. This compound can be synthesized in large quantities with high yields, making it suitable for scale-up experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents. Therefore, caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate. These include:
1. Further investigation of the mechanism of action of this compound in various applications.
2. Development of novel derivatives of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate with improved properties.
3. Exploration of the potential use of this compound in other fields, such as agriculture and energy.
4. Investigation of the potential toxicity and environmental impact of this compound.
5. Development of new synthesis methods for Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate with improved efficiency and sustainability.
Conclusion:
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the product. This compound has been studied for its potential use in medicinal chemistry, material science, and environmental science. Its mechanism of action is believed to involve the inhibition of certain enzymes or proteins that play a role in disease development. This compound has various biochemical and physiological effects, depending on the application. The advantages of using Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate in lab experiments include its high purity, stability, and ease of synthesis, while its limitations include its potential toxicity and limited solubility in certain solvents. There are several future directions for the study of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate, including further investigation of its mechanism of action, development of novel derivatives, and exploration of its potential use in other fields.

Synthesis Methods

The synthesis of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate involves the reaction of 6-bromo-2-aminobenzothiazole with methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. This synthesis method has been optimized to achieve high yields and purity of the product.

properties

Product Name

Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate

Molecular Formula

C16H11BrN2O3S

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C16H11BrN2O3S/c1-22-15(21)10-4-2-9(3-5-10)14(20)19-16-18-12-7-6-11(17)8-13(12)23-16/h2-8H,1H3,(H,18,19,20)

InChI Key

UBJGVUCDOJJXOL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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